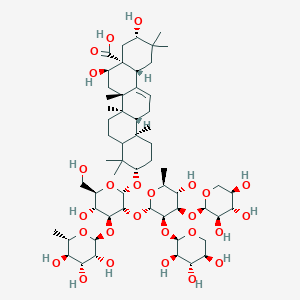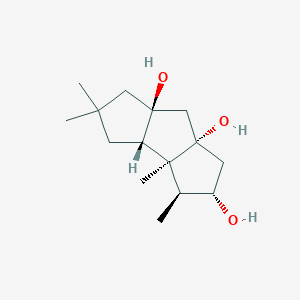
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate” is an ester with a methoxyphenyl group. Esters are commonly used in a variety of applications, from plastics to pharmaceuticals, due to their versatile chemical properties . The presence of the methoxyphenyl group may suggest potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely feature typical characteristics of esters and methoxyphenyl compounds. This includes the ester functional group (-COO-) linking the 4-(3-methoxyphenyl) and 4-oxobutyrate parts of the molecule .Chemical Reactions Analysis
Esters, including this compound, can undergo a variety of reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an ester, it would likely be a polar molecule and may have a pleasant smell, as many esters do . The presence of the methoxyphenyl group could contribute to increased stability .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization :
- Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate is used as an intermediate in the synthesis of complex organic compounds. For example, it's involved in the synthesis of apixaban, an anticoagulant (Qing Wang et al., 2017).
- It plays a role in corrosion inhibition, acting as a compound in pyran derivatives that protect metals in acidic environments (J. Saranya et al., 2020).
- In the field of pharmaceutical chemistry, it's used in the synthesis of novel antibacterial agents and other medically relevant compounds (А. А. Aghekyan et al., 2020).
Biological and Pharmacological Research :
- This compound has been utilized in biosynthesis studies. For instance, its incorporation in simulated sherry wine demonstrated pathways for the formation of various compounds, highlighting its role in fermentation processes (G. Fagan et al., 1981).
- It serves as a precursor for various biologically active compounds. This includes its use in the creation of pyrazole hydrazones, which have potential medicinal applications (Huang Jie-han, 2008).
- The compound's derivatives have been explored for their potential as antimitotic agents, demonstrating its relevance in cancer research (C. Temple et al., 1992).
Material Science and Catalysis :
- It is used in the synthesis of diverse organic compounds through catalytic processes. This includes its role in the creation of tetrahydropyrans, which are valuable in material science (Nilesh Zaware et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-17-13(15)8-7-12(14)10-5-4-6-11(9-10)16-2/h4-6,9H,3,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJMVEWPRBDHPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645565 |
Source


|
| Record name | Ethyl 4-(3-methoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate | |
CAS RN |
147373-96-4 |
Source


|
| Record name | Ethyl 4-(3-methoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


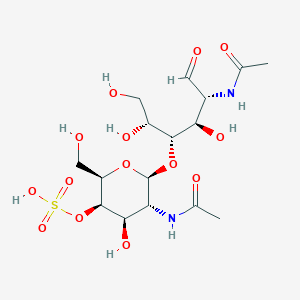
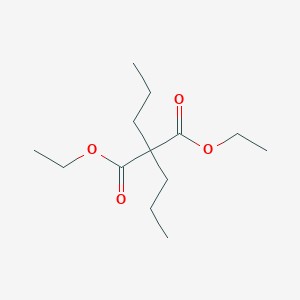
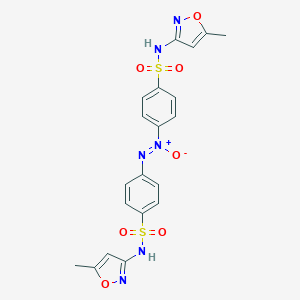
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)
![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)
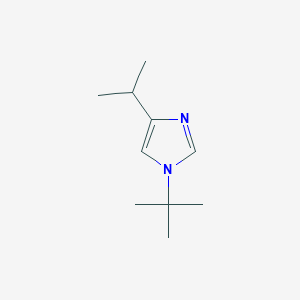
![Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B124160.png)

![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)
